5-[(4-ethoxyphenyl)amino]-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile
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Description
5-[(4-ethoxyphenyl)amino]-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C23H19N3O4 and its molecular weight is 401.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.13755610 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-[(4-Ethoxyphenyl)amino]-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile, identified by CAS number 931748-60-6, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's structure, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H19N3O4 with a molecular weight of 401.4 g/mol. The structure features an oxazole ring, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C23H19N3O4 |
Molecular Weight | 401.4 g/mol |
CAS Number | 931748-60-6 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of phenoxymethyl furan have shown promising results in inhibiting breast cancer cell lines (MCF-7 and MDA-MB-453). These studies utilized structural-based molecular docking to predict interactions with cancer-related targets, indicating that such compounds can induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptosis-related proteins .
Antiviral Activity
The compound's structural features suggest potential antiviral properties. Research on related N-heterocycles has demonstrated their efficacy against viral targets such as the hepatitis C virus (HCV). Compounds with similar furan and oxazole moieties have been shown to inhibit viral replication significantly, suggesting that this compound could exhibit similar antiviral activity .
The biological mechanisms through which this compound operates are still under investigation. However, it is hypothesized that the oxazole ring may play a crucial role in interacting with biological macromolecules, potentially affecting signal transduction pathways involved in cell proliferation and survival.
Case Studies
- Study on Anticancer Activity : A study published in European Journal of Medicinal Chemistry evaluated a series of oxazole derivatives for their antiproliferative effects against breast cancer cells. The results indicated that certain substitutions on the oxazole ring enhanced cytotoxicity, paving the way for further development of these compounds as therapeutic agents .
- Antiviral Screening : In vitro assays demonstrated that compounds with similar structural frameworks exhibited significant antiviral activity against HCV NS5B RNA polymerase. These findings suggest that modifications to the furan and oxazole components could lead to enhanced efficacy against viral infections .
Properties
IUPAC Name |
5-(4-ethoxyanilino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-2-27-18-10-8-16(9-11-18)25-22-20(14-24)26-23(30-22)21-13-12-19(29-21)15-28-17-6-4-3-5-7-17/h3-13,25H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIBGKOYPLGVHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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